5-Methyl Chrysene-d3
Description
Properties
Molecular Formula |
C19H14 |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
5-(trideuteriomethyl)chrysene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3/i1D3 |
InChI Key |
GOHBXWHNJHENRX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Methyl Chrysene
Photochemical Cyclization (Mallory Reaction)
The most common and well-established method for synthesizing methylated chrysenes, including 5-methyl chrysene, is the photochemical cyclization of stilbene derivatives, known as the Mallory reaction. This reaction involves the irradiation of stilbenoid precursors in the presence of iodine as an oxidant to induce cyclization and aromatization.
- General Procedure : Stilbenes are synthesized via Wittig reactions from naphthyl Wittig salts and substituted benzaldehydes. The stilbenes are then subjected to photochemical cyclization under degassed conditions with stoichiometric iodine in solvents such as cyclohexane or benzene.
- Yields : For 5-methyl chrysene, cyclization of 1-(1-phenylprop-1-en-2-yl)naphthalene at 0.02 M concentration in cyclohexane gave yields of approximately 65% after 12 hours of irradiation with a high-pressure mercury lamp.
Table 1: Photochemical Cyclization Conditions for 5-Methyl Chrysene
Scale : Large-scale synthesis has been reported with 12 g of 5-methyl chrysene produced in 15 L benzene, albeit with a lower yield of 29% due to scale-up challenges.
Safety Note : Due to the carcinogenic nature of 5-methyl chrysene, strict safety precautions are necessary during synthesis and handling.
Wittig Reaction for Stilbene Precursor Synthesis
The key intermediate stilbenes are prepared via Wittig reactions between naphthyl phosphonium salts and methyl-substituted benzaldehydes.
- Typical Wittig Reaction Conditions :
- Reagents: Naphthyl Wittig salt (1.2 equivalents), methylbenzaldehyde (1 equivalent)
- Solvent: Dichloromethane (DCM)
- Base: 50% aqueous sodium hydroxide
- Atmosphere: Nitrogen to exclude oxygen
- Reaction time: 1–3 days at room temperature
- Workup: Extraction, drying over MgSO4, and purification by flash chromatography
- Yield: 94–99% of E/Z stilbene isomers, used directly for photochemical cyclization
Alternative Synthetic Routes
Phenylacetone Cyclization : Another method involves cyclization of phenylacetone derivatives under acidic conditions (methanesulfonic acid treatment) to yield methylated chrysene derivatives with regioselectivity challenges. This method has been used to prepare 5-methyl chrysene with moderate regioselectivity (33–50%) and requires chromatographic separation from similar byproducts.
Demethylation of Methoxy Derivatives : Methoxy-substituted chrysene derivatives can be demethylated using boron tribromide to yield phenolic derivatives, which can then be converted into methylated chrysenes.
Preparation of 5-Methyl Chrysene-d3
While direct literature on 5-methyl chrysene-d3 preparation is scarce, the synthesis generally follows the same routes as 5-methyl chrysene with incorporation of deuterium at the methyl substituent.
Deuterium Labeling Strategies
- Deuterated Starting Materials : Using deuterated benzaldehydes (e.g., 5-methylbenzaldehyde-d3) or deuterated Wittig salts allows incorporation of deuterium into the methyl group during the Wittig reaction step.
- Isotopic Exchange : Post-synthetic deuterium exchange on methyl groups under acidic or basic conditions can also be employed but is less common due to possible scrambling and incomplete labeling.
Adaptation of Photochemical Cyclization
The stilbenes bearing deuterated methyl groups undergo the same photochemical cyclization (Mallory reaction) to yield 5-methyl chrysene-d3. Reaction conditions remain consistent, but careful control is necessary to prevent deuterium loss.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
5-Methyl Chrysene-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Formation of hydrogenated PAHs.
Substitution: Formation of halogenated or nitro-substituted PAHs.
Scientific Research Applications
5-Methyl Chrysene-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PAHs in environmental samples.
Biology: Employed in studies investigating the metabolic pathways of PAHs in biological systems.
Medicine: Used in toxicological studies to understand the carcinogenic potential of PAHs.
Industry: Utilized in the development of new materials and chemical processes involving PAHs
Mechanism of Action
5-Methyl Chrysene-d3 exerts its effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to mutations and DNA damage. This process can result in oxidative stress and inflammation, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .
Comparison with Similar Compounds
Research Implications
- Analytical Chemistry : 5-Methyl Chrysene-d3’s isotopic purity ensures accuracy in quantifying PAHs in regulatory and research settings .
Q & A
Q. Can 5-Methyl Chrysene-d3 be integrated into studies on epigenetic modifications, such as DNA methylation analysis?
- Methodological Answer : While primarily used as an analytical standard, its structural similarity to methylated DNA adducts allows applications in toxicogenomics . Pair with bisulfite sequencing or methylation-specific PCR to study compound-induced epigenetic changes. Ensure deuterium does not interfere with enzyme activity (e.g., methyltransferases) via control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
